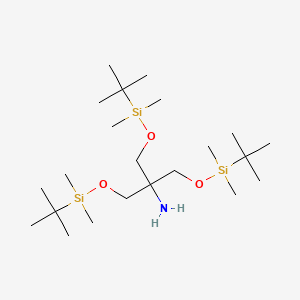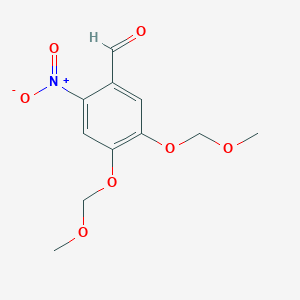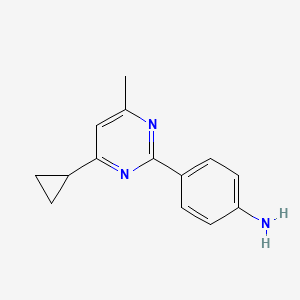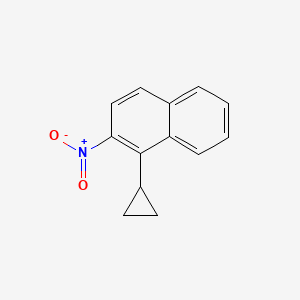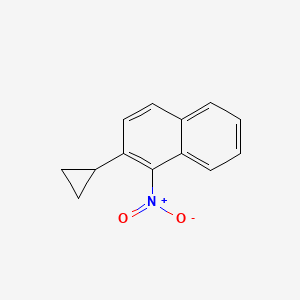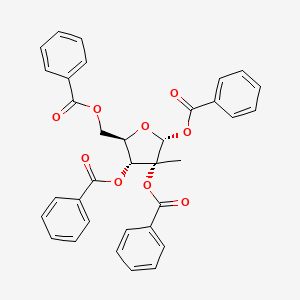
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid is an organobromine compound characterized by the presence of three bromine atoms and a formyl group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid typically involves the bromination of a precursor molecule, such as 3-formyl-2-butenoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions: (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide (DMSO), alkoxides in tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4,4-Tribromo-3-carboxy-2-butenoic acid.
Reduction: 2,4,4-Tribromo-3-hydroxyl-2-butenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of brominated compounds with potential biological activity.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and materials with enhanced flame-retardant properties.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2,4,4-Tribromo-3-hydroxy-2-butenoic acid
- 2,4,4-Tribromo-3-carboxy-2-butenoic acid
- 2,4,4-Tribromo-3-methyl-2-butenoic acid
Comparison: (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The formyl group allows for additional functionalization and modification, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific bromination pattern contributes to its stability and reactivity, distinguishing it from other brominated butenoic acids.
特性
CAS番号 |
441304-68-3 |
|---|---|
分子式 |
C5H3Br3O3 |
分子量 |
350.79 g/mol |
IUPAC名 |
(E)-2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2+ |
InChIキー |
FQEZPTRTPKZDHX-NSCUHMNNSA-N |
異性体SMILES |
C(=O)/C(=C(/C(=O)O)\Br)/C(Br)Br |
正規SMILES |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
同義語 |
(E)-2,4,4-Tribromo-3-formylbut-2-enoic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


